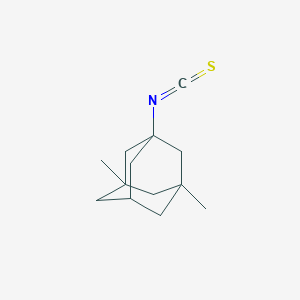

1-Isothiocyanato-3,5-dimethyladamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3,5-dimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBQJLFQKPPSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344323 | |

| Record name | 1-Isothiocyanato-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136860-49-6 | |

| Record name | 1-Isothiocyanato-3,5-dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isothiocyanato-3,5-dimethyladamantane: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-Isothiocyanato-3,5-dimethyladamantane, a molecule of significant interest in medicinal chemistry and cancer research. The document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and elucidates its mechanism of action, particularly its role in rescuing mutant p53, a critical tumor suppressor.

Core Chemical and Physical Properties

This compound is a derivative of adamantane, a rigid, lipophilic, tricyclic hydrocarbon. The incorporation of the adamantane scaffold into drug candidates is a well-established strategy to enhance their pharmacokinetic properties, such as metabolic stability and the ability to cross cell membranes.[1][2] The reactivity of this compound is primarily governed by the electrophilic isothiocyanate (-N=C=S) group.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NS | Inferred from structure |

| Molecular Weight | 221.36 g/mol | [1] |

| CAS Number | 136860-49-6 | [1] |

| Physical State | Light orange viscous liquid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in non-polar organic solvents.[3] | Inferred from adamantane properties |

| Log P (Octanol/Water) | Estimated to be around 5.0 ± 0.5 | Based on similar Ad-ITCs[1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Data | Source |

| Mass Spectrometry (EI) | m/z (%) = 221 (5) [M]⁺, 163 (100) [Ad]⁺ | [1] |

| ¹H NMR (500 MHz, CDCl₃) | δ = 2.17 (s, 1H), other peaks not specified | [1] |

| ¹³C NMR | Not available | |

| Infrared (IR) | Not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a two-step, one-pot reaction from its corresponding amine, 1-amino-3,5-dimethyladamantane.[1]

Materials:

-

1-amino-3,5-dimethyladamantane

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., hexane)

Procedure:

-

To a solution of 1-amino-3,5-dimethyladamantane (4-8 mmol) in ethanol (6-12 mL), add carbon disulfide (40-80 mmol) and triethylamine (4-8 mmol).

-

Stir the mixture for 30 minutes at room temperature. This leads to the formation of the triethylamine salt of the corresponding carbamodithioic acid.

-

Cool the reaction mixture to 0°C.

-

Add di-tert-butyl dicarbonate (4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (0.01-0.02 g).

-

Stir the mixture for 1 hour at room temperature.

-

Remove the solvent by distillation.

-

Purify the residue by column chromatography using hexane as the eluent to yield this compound as a light orange viscous liquid (86% yield).[1]

Synthesis of this compound.

Biological Activity and Signaling Pathways

This compound and related adamantyl isothiocyanates (Ad-ITCs) have demonstrated significant potential as anti-cancer agents, particularly in cancers harboring mutations in the p53 tumor suppressor gene.[1][4][5]

Mutant p53 Rescue

Mutations in the TP53 gene are prevalent in human cancers and often lead to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic function. A promising therapeutic strategy is the reactivation of mutant p53 protein to its wild-type conformation and function. Adamantyl isothiocyanates have been shown to rescue the function of mutant p53.[1][6]

The proposed mechanism involves the Ad-ITC inducing a conformational change in the mutant p53 protein, restoring its ability to bind to DNA and transactivate its target genes. This leads to the upregulation of canonical wild-type p53 targets such as p21 and NOXA, which are involved in cell cycle arrest and apoptosis, respectively.[1]

Furthermore, the rescue of mutant p53 function by Ad-ITCs leads to the activation of the DNA Damage Response (DDR) pathway, evidenced by the phosphorylation of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][4][5] Activated ATM can then phosphorylate downstream targets, further promoting cell cycle arrest and apoptosis in cancer cells.

Signaling pathway of mutant p53 rescue.

Experimental Workflow for Assessing Anti-Cancer Activity

The evaluation of the anti-cancer properties of this compound typically involves a series of in vitro assays.

1. Cell Proliferation Assay (e.g., WST-1 or MTT assay):

-

Cancer cell lines (e.g., triple-negative breast cancer lines with mutant p53) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the compound for a specified period (e.g., 72 hours).

-

A reagent (WST-1 or MTT) is added, which is converted to a colored formazan product by metabolically active cells.

-

The absorbance is measured to determine cell viability and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

2. Apoptosis Assay (e.g., Annexin V Staining):

-

Cells are treated with the compound at its IC₅₀ concentration.

-

After treatment, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and a viability dye (like propidium iodide).

-

The percentage of apoptotic cells is quantified using flow cytometry.[1]

3. Western Blotting:

-

To investigate the molecular mechanism, protein lysates are collected from treated and untreated cells.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with specific antibodies against proteins of interest (e.g., p53, p21, phosphorylated ATM) to assess changes in their expression levels.

Experimental workflow for in vitro anti-cancer assessment.

Conclusion

This compound is a promising molecule in the field of oncology drug development. Its unique structure, combining the pharmacokinetically favorable adamantane moiety with the reactive isothiocyanate group, allows it to effectively target and reactivate mutant p53, a key driver in many cancers. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for further research and development of this and related compounds as potential cancer therapeutics. Future studies should focus on obtaining more comprehensive physicochemical data, exploring its efficacy in in vivo models, and further elucidating the nuances of its mechanism of action.

References

- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|136860-49-6 [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Adamantyl Isothiocyanates as Mutant p53 Rescuing Agents and Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Isothiocyanato-3,5-dimethyladamantane

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for 1-isothiocyanato-3,5-dimethyladamantane, a compound of interest for researchers and professionals in drug development and chemical sciences. The following sections detail the ¹H and ¹³C NMR chemical shifts, present the data in a clear tabular format, and outline the experimental context for data acquisition.

Chemical Structure and NMR Assignments

This compound possesses a rigid cage-like adamantane core, substituted with an isothiocyanate group at one bridgehead position (C1) and methyl groups at two other bridgehead positions (C3 and C5). This distinct structure leads to a characteristic NMR spectrum.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by several key signals corresponding to the protons on the adamantane cage and the methyl substituents.

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.17 | s | 1 H | Adamantane CH |

| 1.81 | s | 2 H | Adamantane CH₂ |

| 1.62 | dd, J = 13.0, 12.0 Hz | 4 H | Adamantane CH₂ |

| 1.32 | dd, J = 16.0, 12.5 Hz | 4 H | Adamantane CH₂ |

| 1.15 | s | 2 H | Adamantane CH₂ |

| 0.87 | s | 6 H | Methyl CH ₃ |

Note: The data was recorded in CDCl₃ at 500 MHz.[1]

¹³C NMR Spectral Data

The carbon NMR spectrum provides further structural confirmation, with distinct signals for the isothiocyanate carbon, the quaternary carbons of the adamantane cage, and the methyl carbons.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity (Off-Resonance) | Assignment |

| 129.92 | s | N =C =S |

| 59.75 | s | C -NCS |

| 49.4 (calculated) | Adamantane CH₂ | |

| 45.6 (calculated) | Adamantane CH₂ | |

| 44.3 (calculated) | Adamantane CH | |

| 32.8 (calculated) | Adamantane C-CH₃ | |

| 29.8 (calculated) | Methyl C H₃ |

Note: The data was recorded in CDCl₃ at 125 MHz.[1] Some assignments are based on typical chemical shifts for adamantane derivatives.[2]

Experimental Protocol

Synthesis of this compound:

The compound was synthesized from 1-amino-3,5-dimethyladamantane. The general method involves a two-step reaction. Initially, the amine is reacted with carbon disulfide (CS₂) in the presence of triethylamine (Et₃N) in ethanol. This reaction, conducted at room temperature for 30 minutes, forms the triethylammonium salt of the corresponding dithiocarbamic acid. Subsequently, di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C. This leads to desulfurization and the formation of the isothiocyanate.[1]

NMR Spectroscopy:

The NMR spectra were acquired on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.[1] The solvent used for the analysis was deuterated chloroform (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Logical Relationship of NMR Data

The following diagram illustrates the correlation between the chemical structure of this compound and its observed NMR signals.

Caption: Correlation of Structure and NMR Data.

References

An In-depth Technical Guide on the Biological Targets of 1-Isothiocyanato-3,5-dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isothiocyanato-3,5-dimethyladamantane is a synthetic organosulfur compound featuring a bulky, lipophilic adamantane cage attached to a reactive isothiocyanate group. This unique structure confers specific biological activities, primarily revolving around the modulation of key signaling pathways implicated in cancer and cellular stress responses. This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing its effects on mutant p53, and exploring its potential interactions with the Nrf2 and NF-κB signaling pathways. The content herein summarizes available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological processes and experimental workflows.

Introduction

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their rigid, lipophilic structure which can enhance the pharmacokinetic properties of therapeutic agents. The isothiocyanate moiety (-N=C=S) is a well-known pharmacophore, present in many naturally occurring and synthetic compounds, that exhibits potent anticancer and chemopreventive properties. The combination of these two moieties in this compound results in a compound with potential for targeted therapeutic intervention. The primary mechanism of action for isothiocyanates involves the electrophilic carbon of the -N=C=S group reacting with nucleophilic sites on proteins, particularly the thiol groups of cysteine residues, leading to the modulation of their function.

Primary Biological Target: Mutant p53

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional, full-length protein that can acquire oncogenic functions. A promising therapeutic strategy in oncology is the reactivation of mutant p53 to restore its tumor-suppressive functions.

Recent studies have identified adamantyl isothiocyanates as a class of compounds capable of rescuing the function of mutant p53. While extensive quantitative binding data for this compound is not yet available, studies on structurally related adamantyl isothiocyanates strongly suggest that mutant p53 is a primary target.

Mechanism of Action: Mutant p53 Rescue

Adamantyl isothiocyanates, likely including the 3,5-dimethyl derivative, are proposed to act as chaperones, stabilizing the wild-type conformation of mutant p53 proteins. This restoration of the native structure allows the reactivated p53 to translocate to the nucleus, bind to the promoter regions of its target genes, and induce downstream signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.

Downstream Effects of Mutant p53 Reactivation

The reactivation of mutant p53 by adamantyl isothiocyanates has been shown to trigger several key downstream events:

-

Upregulation of p21 and NOXA: Reactivated p53 induces the transcription of CDKN1A (encoding p21), a cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest, and PMAIP1 (encoding NOXA), a pro-apoptotic Bcl-2 family member.

-

Phosphorylation of ATM: Activation of the DNA damage response pathway is indicated by the phosphorylation of Ataxia-Telangiectasia Mutated (ATM) kinase at Serine 1981.

-

Induction of Apoptosis: Restoration of p53 function leads to the initiation of the apoptotic cascade, which can be observed by the externalization of phosphatidylserine on the cell membrane.

-

Inhibition of Cancer Cell Proliferation: The cumulative effect of cell cycle arrest and apoptosis results in the inhibition of tumor cell growth.

Quantitative Data

While specific binding affinities and IC50 values for this compound are not extensively published, the following table summarizes the reported anti-proliferative effects of a closely related adamantyl isothiocyanate, Ad-ITC 6, which has a three-carbon linker between the adamantane and isothiocyanate groups. This data provides a benchmark for the potential potency of adamantyl isothiocyanates.

| Cell Line | p53 Status | Compound | IC50 (µM) at 24h | IC50 (µM) at 72h |

| MDA-MB-231 | p53 R280K | Ad-ITC 6 | 12-24 | 12-24 |

| MDA-MB-468 | p53 R273H | Ad-ITC 6 | Not specified | Not specified |

Table 1: Anti-proliferative activity of Ad-ITC 6 in breast cancer cell lines.

Potential Secondary Targets and Signaling Pathways

Based on the known reactivity of the isothiocyanate group, this compound is hypothesized to interact with other cellular pathways that are sensitive to electrophilic compounds.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus and activates the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters.

The potential interaction of this compound with the Nrf2 pathway could contribute to its cellular effects by modulating the redox state of the cell.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in inflammation, immunity, and cell survival. In the canonical pathway, the IκB kinase (IKK) complex, particularly the IKKβ subunit, phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB dimers to translocate to the nucleus and activate gene transcription.

Many isothiocyanates have been shown to inhibit the NF-κB pathway, often by directly targeting and inhibiting the IKKβ kinase. It is plausible that this compound could also exert inhibitory effects on this pathway, which would contribute to its anti-inflammatory and anti-cancer properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of adamantyl isothiocyanates.

Synthesis of this compound

The synthesis of this compound is achieved from its corresponding amine precursor, 1-amino-3,5-dimethyladamantane. The general method involves a two-step reaction. First, the amine is reacted with carbon disulfide in the presence of triethylamine to form a dithiocarbamate salt. This intermediate is then treated with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate desulfurization and yield the final isothiocyanate product.

Cell Proliferation Assay (WST-1)

The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. Metabolically active cells reduce the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a DMSO vehicle, with a final DMSO concentration kept below 0.5%) for the desired time periods (e.g., 24, 48, 72 hours). Include vehicle-only controls.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified CO₂ incubator.

-

Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells. Plot the percentage of proliferation against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Gene Expression Analysis (qRT-PCR)

Quantitative real-time reverse transcription PCR (qRT-PCR) is used to measure the mRNA levels of target genes, such as CDKN1A (p21) and PMAIP1 (NOXA).

-

RNA Extraction: Treat cells with the compound and then lyse the cells to extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using reverse transcriptase and random primers or oligo(dT) primers.

-

qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for p21 and NOXA, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in treated cells compared to control cells using the ΔΔCt method.

Western Blotting for Protein Phosphorylation (p-ATM)

Western blotting is used to detect the phosphorylation status of specific proteins like ATM.

-

Protein Extraction: Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ATM (p-ATM Ser1981). Also, probe a separate blot with an antibody for total ATM as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative increase in ATM phosphorylation.

Conclusion

This compound is a promising compound with potential therapeutic applications, primarily targeting mutant p53 for reactivation. Its isothiocyanate moiety also suggests likely interactions with the Nrf2 and NF-κB signaling pathways, which could contribute to its overall biological activity profile. Further research is required to elucidate the precise molecular interactions and to obtain detailed quantitative data on its binding affinities and inhibitory concentrations for its various targets. The experimental protocols provided in this guide serve as a foundation for the continued investigation of this and related adamantyl isothiocyanate compounds in the context of cancer and other diseases.

In Vitro Stability of 1-Isothiocyanato-3,5-dimethyladamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability of 1-isothiocyanato-3,5-dimethyladamantane, a compound of interest in medicinal chemistry, particularly for its potential as an anti-cancer agent. While specific quantitative stability data for this molecule is not extensively available in public literature, this document synthesizes information on the known stability of its core chemical moieties: the adamantane cage and the isothiocyanate group. The adamantane structure is recognized for its metabolic inertness, which generally imparts high stability to parent compounds[1]. Conversely, the isothiocyanate group is chemically reactive, particularly towards nucleophiles such as thiols. This guide outlines the expected stability profile, potential metabolic and degradation pathways, and detailed experimental protocols for assessing the in vitro stability of this and related compounds. Furthermore, it visualizes the compound's proposed mechanism of action in rescuing mutant p53 signaling and provides a general workflow for in vitro stability assessment.

Introduction: The Importance of In Vitro Stability

In vitro stability assays are a cornerstone of early-stage drug discovery and development. These assessments provide critical insights into a compound's potential pharmacokinetic profile by evaluating its susceptibility to metabolic enzymes and its chemical stability under physiological conditions. Key parameters determined from these studies, such as half-life (t½) and intrinsic clearance (CLint), are instrumental in predicting in vivo clearance, bioavailability, and potential for drug-drug interactions. Compounds with high metabolic stability, often conferred by structures like the adamantane moiety, are generally more likely to have a favorable pharmacokinetic profile in vivo[1].

This compound combines the metabolically stable adamantane scaffold with the biologically active isothiocyanate functional group. Understanding its stability is crucial for interpreting its biological activity and for the design of further preclinical studies.

Chemical and Metabolic Stability Profile

The Adamantane Moiety: A Shield of Stability

The adamantane group is a rigid, lipophilic, tricyclic hydrocarbon that is known to be relatively inert to metabolic transformation[1]. This high metabolic stability is a key reason for its incorporation into drug candidates, as it can protect the molecule from rapid degradation by metabolic enzymes, such as cytochrome P450s (CYPs)[2]. While metabolism of the adamantane cage can occur, typically through hydroxylation, it is generally a slow process[2].

The Isothiocyanate Group: A Reactive Functional Moiety

The isothiocyanate (-N=C=S) group is an electrophilic moiety that is key to the biological activity of many compounds. However, this reactivity also makes it susceptible to degradation and conjugation. The primary route of metabolism for isothiocyanates in vivo is conjugation with glutathione (GSH), a reaction that can also occur in in vitro systems containing relevant enzymes and cofactors. Isothiocyanates can also react with other nucleophiles and are sensitive to changes in pH and temperature, which can lead to their degradation in aqueous solutions[3].

Expected In Vitro Stability of this compound

Based on the characteristics of its constituent parts, this compound is expected to exhibit moderate to high stability in in vitro metabolic assays, with the adamantane core resisting significant metabolism. Any observed instability is likely to be driven by reactions of the isothiocyanate group. In chemical stability assays, the compound's persistence will be dependent on the pH, temperature, and composition of the incubation buffer.

Quantitative Data on the Stability of Related Compounds

Table 1: In Vitro Gastrointestinal Stability of Benzyl Isothiocyanate (BITC)

| In Vitro System | Phase | Stability of Pure BITC (%) | Reference |

| Simulated Digestion | Gastric | 79.23 | [4] |

| Simulated Digestion | Intestinal | 70.36 | [4] |

This data is for benzyl isothiocyanate and is intended to provide a general indication of isothiocyanate stability in gastrointestinal fluids. The stability of this compound may differ due to structural differences.

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for determining the metabolic stability of a test compound using HLM.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

-

Test compound (this compound)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

-

Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the HLM on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

-

Incubation:

-

Add the HLM suspension to the wells of a 96-well plate.

-

Add the test compound or positive control working solution to the wells and pre-incubate for a short period at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate the microsomal proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

-

Chemical Stability Assessment in Simulated Gastric and Intestinal Fluid

This protocol provides a general method for evaluating the chemical stability of a compound in simulated physiological fluids.

Objective: To determine the degradation rate of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

-

Test compound (this compound)

-

Simulated Gastric Fluid (SGF), USP

-

Simulated Intestinal Fluid (SIF), USP

-

Buffer solutions at various pH values (optional, for pH stability profile)

-

Organic solvent (e.g., acetonitrile or methanol) for sample quenching and analysis

-

Internal standard

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare SGF and SIF according to USP guidelines. Adjust the pH if necessary.

-

Spike the test compound into pre-warmed SGF and SIF to achieve the desired final concentration.

-

-

Incubation:

-

Incubate the solutions at 37°C with constant shaking.

-

-

Sampling:

-

At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the degradation by adding a volume of cold organic solvent containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex and centrifuge the samples to precipitate any salts.

-

Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the percentage of the parent compound remaining against time for both SGF and SIF.

-

Determine the degradation half-life in each fluid.

-

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway for Mutant p53 Rescue

Adamantyl isothiocyanates have been shown to rescue the function of mutant p53, a protein commonly implicated in cancer. This leads to the reactivation of its tumor-suppressive activities. The diagram below illustrates a proposed signaling pathway.

Caption: Mutant p53 rescue by this compound.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the key steps in a typical in vitro metabolic stability assay using liver microsomes.

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

This compound is a molecule with significant therapeutic potential. While its in vitro stability has not been exhaustively quantified in the public domain, an understanding of its chemical structure allows for informed predictions. The adamantane core is expected to confer high metabolic stability, while the isothiocyanate group will likely be the primary site of any degradation or conjugation. The experimental protocols provided in this guide offer a robust framework for the detailed in vitro characterization of this and other novel chemical entities. Further studies are warranted to definitively quantify the stability of this compound and to fully elucidate its metabolic fate.

References

- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Application Notes: Synthesis and Utility of Adamantyl Isothiocyanates in Research and Drug Development

Introduction

Adamantane, a rigid, lipophilic, polycyclic alkane, has become a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can enhance lipophilicity, improve metabolic stability, and favorably modulate pharmacokinetic properties.[1][3] When combined with the isothiocyanate (N=C=S) functional group, a moiety known for its diverse biological activities, the resulting adamantyl isothiocyanates (Ad-ITCs) represent a promising class of compounds for therapeutic development.[1][2] Isothiocyanates are found in cruciferous vegetables and are recognized for their antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The adamantyl group can act as a lipophilic bullet, guiding the reactive isothiocyanate group to its biological targets.[5]

Applications in Drug Development

Adamantyl isothiocyanates have garnered significant interest as potential chemotherapeutic agents.[1] Research has demonstrated their activity as mutant p53 rescuing agents, a promising strategy in cancer therapy.[1] The cytotoxic effects of various Ad-ITCs have been evaluated against a range of human cancer cell lines.[1][6] The lipophilic nature of the adamantane cage can enhance the ability of these compounds to penetrate cell membranes, potentially overcoming drug resistance mechanisms.[1] Beyond cancer, adamantane derivatives have a history of use as antiviral and neurological agents, suggesting a broad therapeutic potential for Ad-ITCs.[1] The isothiocyanate group is a versatile chemical handle for the synthesis of more complex derivatives, such as thioureas and heterocyclic compounds, further expanding their utility in drug discovery.[7][8][9]

Experimental Protocols for the Synthesis of Adamantyl Isothiocyanates

Two primary methods for the synthesis of adamantyl isothiocyanates are presented below. Method A is a two-step, one-pot procedure starting from adamantyl amines and carbon disulfide, while Method B utilizes a trans-isothiocyanation reaction with phenyl isothiocyanate.

Method A: Synthesis via Dithiocarbamate Intermediate using Carbon Disulfide

This protocol is adapted from a procedure used for the synthesis of a series of adamantyl isothiocyanates with potential as mutant p53 rescuing agents.[1] It involves the formation of a dithiocarbamate salt in situ, followed by desulfurization to yield the isothiocyanate.

Materials:

-

Appropriate adamantyl amine (e.g., 1-adamantylamine, 2-aminoadamantane)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the adamantyl amine (1.0 eq) in ethanol, add triethylamine (1.0 eq) and carbon disulfide (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Remove the solvent under reduced pressure.

-

The residue can then be purified by either crystallization from ethanol or by column chromatography on silica gel.[1]

General Workflow for Method A:

Caption: Workflow for the synthesis of adamantyl isothiocyanates via a dithiocarbamate intermediate.

Method B: Synthesis via Reaction with Phenyl Isothiocyanate

This protocol describes a facile synthesis of adamantyl isothiocyanates through a reaction with phenyl isothiocyanate, which is particularly useful for sterically hindered amines.[10][11][12]

Materials:

-

Appropriate adamantyl amine (e.g., 1-adamantylamine)

-

Phenyl isothiocyanate

-

p-Xylene or Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for crystallization)

-

Silica gel for column chromatography

-

Standard laboratory glassware for reflux and magnetic stirring

Procedure:

-

Dissolve the adamantyl amine (1.0 eq) in p-xylene or toluene.

-

Add phenyl isothiocyanate (2.0 eq) to the solution at room temperature.[10]

-

Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 3 hours.[10][11]

-

Cool the reaction mixture to room temperature.

-

Add concentrated HCl and stir for 1 hour to precipitate the unreacted amine and byproducts.

-

Filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by either crystallization from ethanol or by column chromatography on silica gel to afford the desired adamantyl isothiocyanate.[12]

General Workflow for Method B:

Caption: Workflow for the synthesis of adamantyl isothiocyanates using phenyl isothiocyanate.

Data Presentation

The following tables summarize the yields and physicochemical properties of various adamantyl isothiocyanates synthesized using the methods described above or similar procedures.

Table 1: Synthesis and Yields of Selected Adamantyl Isothiocyanates

| Compound Name | Starting Amine | Method | Yield (%) | Reference |

| 1-Isothiocyanatoadamantane | 1-Adamantylamine | B | 80 | [11] |

| 2-Isothiocyanatoadamantane | 2-Adamantylamine | A | 86 | [1] |

| 1-(Isothiocyanatomethyl)adamantane | 1-(Aminomethyl)adamantane | A | - | [1] |

| 1-(2-Isothiocyanatoethyl)adamantane | 1-(2-Aminoethyl)adamantane | A | - | [1] |

| 1-Isothiocyanato-3,5-dimethyladamantane | 3,5-Dimethyl-1-adamantylamine | B | 80 | [12] |

Yields are as reported in the cited literature and may vary depending on the specific reaction conditions and scale.

Table 2: Physicochemical and Spectroscopic Data for 1-Adamantyl Isothiocyanate

| Property | Value | Reference |

| Melting Point (°C) | 167-169 | [11] |

| ¹H NMR (CDCl₃, δ, ppm) | 1.41-2.18 (m, 15H) | [11] |

| ¹³C NMR (CDCl₃, δ, ppm) | 29.3, 35.6, 43.8, 58.5, 129.4 | [11] |

| Mass Spectrum (m/z) | 193 [M]⁺, 135 [Ad]⁺ | [11] |

Table 3: Physicochemical and Spectroscopic Data for 2-Adamantyl Isothiocyanate

| Property | Value | Reference |

| Melting Point (°C) | 140-141 | [1] |

| ¹H NMR (500 MHz, CDCl₃, δ, ppm) | 3.89 (s, 1H), 2.12-1.64 (m, 14H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃, δ, ppm) | 129.62, 62.17, 38.98, 36.15, 33.63, 31.61, 26.92, 26.60 | [1] |

| Mass Spectrum (EI, m/z) | 193 [M]⁺, 135 [Ad]⁺ | [1] |

Table 4: Log P Values for a Series of Adamantyl Isothiocyanates

| Compound | Log P |

| Ad-ITC 1 | 3.73 |

| Ad-ITC 2 | 4.12 |

| Ad-ITC 3 | 4.31 |

| Ad-ITC 4 | 4.95 |

| Ad-ITC 5 | 5.01 |

| Ad-ITC 6 | 5.59 |

| Ad-ITC 7 | 4.98 |

| Ad-ITC 10 | 5.75 |

| Ad-ITC 12 | 4.19 |

Data extracted from a study on adamantyl isothiocyanates as mutant p53 rescuing agents.[1] The specific structures for Ad-ITCs 1-12 can be found in the cited reference.

References

- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-アダマンチルイソチオシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 11. 1-ADAMANTYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Isothiocyanato-3,5-dimethyladamantane in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-isothiocyanato-3,5-dimethyladamantane, an adamantane derivative with promising anticancer properties, in cancer cell line research. This document includes a summary of its cytotoxic effects, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is a synthetic organosulfur compound that combines the bulky, lipophilic adamantane cage with the reactive isothiocyanate (ITC) functional group. This unique structure contributes to its ability to penetrate cell membranes and interact with intracellular targets, leading to cytotoxic and apoptotic effects in various cancer cell lines. Isothiocyanates, naturally found in cruciferous vegetables, are well-documented for their cancer chemopreventive and therapeutic properties. The addition of the adamantane moiety is thought to enhance the metabolic stability and cellular uptake of the ITC group.

Mechanism of Action

The primary mechanism of action of this compound and related adamantyl isothiocyanates involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. A key target of these compounds appears to be the p53 tumor suppressor protein. In cancer cells with mutated p53, certain adamantyl isothiocyanates have been shown to rescue the wild-type function of p53, leading to the upregulation of its target genes and subsequent cell cycle arrest and apoptosis.

The apoptotic cascade initiated by these compounds typically involves the activation of caspases, a family of proteases that execute the apoptotic program. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Data Presentation

Cytotoxicity of this compound and Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant adamantyl isothiocyanates in various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| This compound | HCT-116 | Colorectal Carcinoma | 1.7 - 67 µmol L−1 | Not Specified | [1] |

| MCF-7 | Breast Adenocarcinoma | 1.7 - 67 µmol L−1 | Not Specified | [1] | |

| PC-3 | Prostate Adenocarcinoma | 1.7 - 67 µmol L−1 | Not Specified | [1] | |

| A549 | Lung Carcinoma | 1.7 - 67 µmol L−1 | Not Specified | [1] | |

| Adamantyl Isothiocyanate Derivative 3 | MDA-MB-231 | Triple-Negative Breast Cancer | 24 - 48 | 24 | |

| Adamantyl Isothiocyanate Derivative 5 | MDA-MB-231 | Triple-Negative Breast Cancer | 24 - 48 | 24 | |

| Adamantyl Isothiocyanate Derivative 6 | MDA-MB-231 | Triple-Negative Breast Cancer | 12 - 24 | 24 | |

| Adamantyl Isothiocyanate Derivative 3 | MDA-MB-468 | Triple-Negative Breast Cancer | > 48 | 24 | |

| Adamantyl Isothiocyanate Derivative 5 | MDA-MB-468 | Triple-Negative Breast Cancer | 24 - 48 | 24 | |

| Adamantyl Isothiocyanate Derivative 6 | MDA-MB-468 | Triple-Negative Breast Cancer | 12 - 24 | 24 |

Apoptosis Induction by Adamantyl Isothiocyanates

The table below presents data on the induction of apoptosis in cancer cell lines following treatment with adamantyl isothiocyanates. The percentage of apoptotic cells is typically determined by Annexin V/Propidium Iodide staining followed by flow cytometry.

| Compound | Cancer Cell Line | Concentration (µM) | Apoptotic Cells (% of Control) | Exposure Time (h) | Reference |

| Adamantyl Isothiocyanate Derivative 3 | MDA-MB-231 | 6 | ~2.5-fold increase | Not Specified | |

| 12 | ~4.0-fold increase | Not Specified | |||

| Adamantyl Isothiocyanate Derivative 5 | MDA-MB-231 | 6 | ~2.0-fold increase | Not Specified | |

| 12 | ~4.5-fold increase | Not Specified | |||

| Adamantyl Isothiocyanate Derivative 6 | MDA-MB-231 | 6 | ~3.0-fold increase | Not Specified | |

| 12 | ~5.1-fold increase | Not Specified | |||

| Adamantyl Isothiocyanate Derivative 3 | MDA-MB-468 | 6 | ~2.0-fold increase | Not Specified | |

| 12 | ~3.5-fold increase | Not Specified | |||

| Adamantyl Isothiocyanate Derivative 5 | MDA-MB-468 | 6 | ~2.2-fold increase | Not Specified | |

| 12 | ~4.8-fold increase | Not Specified | |||

| Adamantyl Isothiocyanate Derivative 6 | MDA-MB-468 | 6 | ~2.8-fold increase | Not Specified | |

| 12 | ~5.0-fold increase | Not Specified |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability and cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol describes the quantitative analysis of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

-

Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples within one hour using a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Seed and treat cells as described in the previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin to normalize protein levels.

-

Visualizations

Signaling Pathway of Adamantyl Isothiocyanate-Induced Apoptosis

References

Application Notes and Protocols for Cytotoxicity Assays of 1-isothiocyanato-3,5-dimethyladamantane and Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane derivatives, characterized by their rigid and lipophilic cage-like structure, have garnered significant interest in medicinal chemistry for their potential to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The isothiocyanate (-N=C=S) functional group, commonly found in cruciferous vegetables, is known for its chemopreventive and anticancer activities.[1] The conjugation of these two moieties has given rise to a class of compounds known as adamantyl isothiocyanates (Ad-ITCs), which are being explored for their therapeutic potential.

This document provides detailed application notes and protocols for assessing the cytotoxicity of 1-isothiocyanato-3,5-dimethyladamantane and its structural analogs. While studies have shown that this compound itself exhibits limited cytotoxic activity, likely due to steric hindrance from the dimethyl substitution on the adamantane core, other Ad-ITC analogs with varying linker lengths between the adamantane and isothiocyanate groups have demonstrated significant anticancer effects.[1] These effects are particularly pronounced in cancer cell lines harboring mutant p53, where Ad-ITCs are proposed to function by "rescuing" the wild-type conformation and function of the p53 tumor suppressor protein.[1][2][3]

These notes will therefore focus on providing protocols to evaluate the cytotoxicity of a range of Ad-ITCs, with a particular emphasis on analogs that have shown biological activity. The provided methodologies will enable researchers to screen and characterize the cytotoxic and apoptotic potential of these compounds.

Data Presentation: Cytotoxicity of Adamantyl Isothiocyanate Analogs

The cytotoxic activity of several adamantyl isothiocyanate analogs has been evaluated against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 (harboring p53R280K mutation) and MDA-MB-468 (harboring p53R273H mutation). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell proliferation, are summarized below. The data highlights the importance of the linker length between the adamantane moiety and the isothiocyanate group for cytotoxic activity.

| Compound ID | Linker Length (n) | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 72h |

| Ad-ITC 3 | 1 | MDA-MB-231 | 24-48 | 24-48 |

| Ad-ITC 5 | 2 | MDA-MB-231 | 24-48 | 12-24 |

| Ad-ITC 6 | 3 | MDA-MB-231 | 12-24 | 12-24 |

| Ad-ITC 6 | 3 | MDA-MB-468 | 12-24 | 12-24 |

Data sourced from a study on adamantyl isothiocyanates as mutant p53 rescuing agents.[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with adamantyl isothiocyanates using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Adamantyl isothiocyanate (Ad-ITC) compounds

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the Ad-ITC compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value for each compound.

-

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis (programmed cell death) in cells treated with Ad-ITCs using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Ad-ITC treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with Ad-ITC compounds at the desired concentrations for the specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in Ad-ITC-treated cells by staining the cellular DNA with propidium iodide (PI) and analyzing it via flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Ad-ITC treated and control cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting and Fixation:

-

Harvest approximately 1 x 10⁶ cells per sample.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

-

Carefully decant the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a low flow rate to obtain optimal resolution of the DNA content peaks.

-

Gate on the single-cell population to exclude doublets.

-

-

Data Analysis:

-

Generate a DNA content histogram.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Visualizations

Experimental Workflows

Caption: Workflow for the MTT Cell Viability Assay.

References

Application of Adamantyl Isothiocyanates in Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantyl isothiocyanates (Ad-ITCs) are a class of organic compounds that merge the unique physicochemical properties of the adamantane cage with the biological reactivity of the isothiocyanate (N=C=S) group. The adamantane moiety, a rigid and lipophilic diamondoid structure, is a well-established pharmacophore in medicinal chemistry, known to improve the metabolic stability and pharmacokinetic profiles of drug candidates. Isothiocyanates, naturally found in cruciferous vegetables, are recognized for their chemopreventive and therapeutic effects, particularly in oncology.[1] The combination of these two moieties in Ad-ITCs has given rise to a promising class of molecules with significant potential in drug discovery, most notably in the field of cancer therapeutics.

These application notes provide a comprehensive overview of the use of Ad-ITCs in drug discovery, with a focus on their synthesis, anticancer activity through the rescue of mutant p53, and other potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

I. Synthesis of Adamantyl Isothiocyanates

A facile and efficient synthesis of Ad-ITCs can be achieved from the corresponding adamantyl amines. Two common methods are outlined below.

Protocol 1: Two-Step Synthesis from Adamantyl Amine[1]

This protocol describes the synthesis of Ad-ITCs from the corresponding adamantyl amine via a dithiocarbamate intermediate.

Materials:

-

Adamantyl amine derivative

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Solvents for purification (e.g., ethanol, column chromatography solvents)

Procedure:

-

To a solution of the adamantyl amine (4-8 mmol) in ethanol (6-12 mL), add carbon disulfide (40-80 mmol) and triethylamine (4-8 mmol).

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.01-0.02 g).

-

Stir the mixture for 1 hour at room temperature.

-

Remove the solvent under reduced pressure (distillation).

-

Purify the residue by crystallization from ethanol (for solid compounds) or by column chromatography (for liquid compounds) to yield the desired adamantyl isothiocyanate.

Protocol 2: One-Pot Synthesis via Phenyl Isothiocyanate Metathesis[3]

This protocol offers a one-pot synthesis method using phenyl isothiocyanate.

Materials:

-

Adamantyl amine derivative

-

Phenyl isothiocyanate

-

p-Xylene

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol for crystallization (optional)

-

Solvents for column chromatography (optional)

Procedure:

-

Dissolve the adamantyl amine (5-10 mmol) in p-xylene (10-20 mL).

-

Add phenyl isothiocyanate (2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the mixture to room temperature and add concentrated HCl (1-2 mL).

-

Stir for 1 hour. A precipitate of phenylamine hydrochloride will form.

-

Filter off the precipitate.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by crystallization from ethanol or by column chromatography to obtain the pure adamantyl isothiocyanate.

II. Anticancer Applications: Mutant p53 Rescue

A primary and well-documented application of Ad-ITCs is in cancer therapy, specifically through the reactivation of mutated tumor suppressor protein p53.[1] Mutations in the TP53 gene are prevalent in human cancers, often leading to a loss of tumor-suppressive function and even gain-of-function oncogenic activities. Certain Ad-ITCs have been shown to rescue the wild-type conformation and function of specific p53 mutants, leading to the induction of apoptosis and inhibition of cancer cell proliferation.[1]

Mechanism of Action: Reactivation of Mutant p53

The proposed mechanism involves the Ad-ITC binding to the mutant p53 protein. This interaction is thought to stabilize the protein in a more wild-type-like conformation, thereby restoring its ability to transactivate downstream target genes such as p21 and NOXA.[1] This leads to cell cycle arrest and apoptosis in cancer cells harboring the specific p53 mutation. The lipophilic adamantyl group is believed to facilitate cell membrane penetration and binding to the target protein.[1]

Caption: Ad-ITC mediated rescue of mutant p53 function.

Quantitative Data: Anticancer Activity of Adamantyl Isothiocyanates

The following table summarizes the in vitro anticancer activity of a series of Ad-ITCs against various human cancer cell lines. The inhibitory potency is presented as IC₅₀ values (the concentration required to inhibit cell proliferation by 50%).

| Compound | Structure (Ad = Adamant-1-yl) | Cell Line (p53 status) | IC₅₀ (µM, 72h) | Reference |

| Ad-ITC 3 | Ad-CH₂-NCS | MDA-MB-231 (p53 R280K) | 24-48 | [1] |

| Ad-ITC 5 | Ad-(CH₂)₂-NCS | MDA-MB-231 (p53 R280K) | 12-24 | [1] |

| MDA-MB-468 (p53 R273H) | 12-24 | [1] | ||

| MCF-7 (WT p53) | >48 | [1] | ||

| Ad-ITC 6 | Ad-(CH₂)₃-NCS | MDA-MB-231 (p53 R280K) | 12-24 | [1] |

| MDA-MB-468 (p53 R273H) | 12-24 | [1] | ||

| MCF-7 (WT p53) | 24-48 | [1] | ||

| Ad-ISeC 14 | Ad-CH₂-NCSe | MDA-MB-231 (p53 R280K) | 6-12 | [1] |

| MDA-MB-468 (p53 R273H) | 6-12 | [1] | ||

| MCF-7 (WT p53) | 12-24 | [1] | ||

| PEITC | Ph-(CH₂)₂-NCS | MDA-MB-231 (p53 R280K) | 12-24 | [1] |

Note: PEITC (Phenethyl isothiocyanate) is included as a reference aromatic isothiocyanate.

Experimental Protocols for Anticancer Activity Assessment

This protocol is for determining the effect of Ad-ITCs on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF-7)

-

Cell culture medium and supplements

-

Adamantyl isothiocyanate (Ad-ITC) stock solution in DMSO

-

96-well microtiter plates

-

WST-1 reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the Ad-ITC in culture medium from the DMSO stock. The final DMSO concentration should be kept constant (e.g., 1%).

-

Add 100 µL of the Ad-ITC dilutions to the respective wells. Include a vehicle control (DMSO only).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ values.

This protocol is for detecting apoptosis induced by Ad-ITCs using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

Ad-ITC stock solution in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to about 70-80% confluency.

-

Treat the cells with the desired concentrations of Ad-ITC or vehicle control (DMSO) for 24 hours.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

III. Other Potential Therapeutic Applications

While the anticancer properties of Ad-ITCs are the most extensively studied, preliminary evidence suggests their potential in other therapeutic areas.

Enzyme Inhibition

Thioureas derived from adamantyl isothiocyanates have shown potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. Some of these thiourea derivatives exhibit IC₅₀ values in the nanomolar range.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| 1-Adamantyl-3-(4-cyanophenyl)thiourea | human sEH | 8.2 | |

| 1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea] | human sEH | 7.2 |

Antiviral Activity

The adamantane scaffold is present in several approved antiviral drugs.[1] Derivatives of adamantyl isothiocyanate, specifically N',N'-disubstituted N-(1-adamantyl)-thioureas, have demonstrated antiviral activity against vaccinia and herpes viruses.[2] Additionally, adamantane-containing carboxamides, which can be synthesized from Ad-ITCs, have shown potent inhibitory effects against influenza A virus, acting as fusion inhibitors with EC₅₀ values in the low micromolar range.[3]

Neuroprotective Effects

Isothiocyanates, in general, are being investigated for their neuroprotective properties in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][5][6] The proposed mechanisms include the activation of the Nrf2/ARE pathway, which upregulates antioxidant enzymes, and the inhibition of neuroinflammation.[4][6] While specific studies on adamantyl isothiocyanates in this area are limited, the ability of the adamantane moiety to cross the blood-brain barrier makes this an interesting avenue for future research. Myrtenal-adamantane conjugates have shown promise in a rat model of Alzheimer's-type dementia.[7][8]

IV. Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the discovery and initial evaluation of adamantyl isothiocyanates as drug candidates.

Caption: Drug discovery workflow for Ad-ITCs.

Conclusion

Adamantyl isothiocyanates represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in rescuing mutant p53 function highlights their potential as targeted anticancer agents. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the applications of this unique class of compounds in various areas of drug discovery. Further investigations into their antiviral, enzyme inhibitory, and neuroprotective activities are warranted and could lead to the development of new treatments for a range of diseases.

References

- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 异硫氰酸1-金刚烷酯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]